(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)
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Overview
Description
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) is a chiral compound with significant importance in various fields of chemistry and industry. This compound features a binaphthalene core with two prop-2-en-1-ol groups attached, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene-2,2’-diol as the primary starting material.
Allylation Reaction: The diol undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The allylic positions in the compound can undergo substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted allylic compounds.
Scientific Research Applications
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(methanol): Similar structure but with methanol groups instead of prop-2-en-1-ol.
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(ethanol): Similar structure but with ethanol groups instead of prop-2-en-1-ol.
Uniqueness
Chirality: The chiral nature of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) makes it unique for applications in asymmetric synthesis.
Functional Groups: The presence of prop-2-en-1-ol groups provides additional reactivity compared to similar compounds with different alcohol groups.
This detailed article provides a comprehensive overview of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H22O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1S)-1-[1-[2-[(1S)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2/t23-,24-/m0/s1 |
InChI Key |
OXTCAIAYEXTSKB-ZEQRLZLVSA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@H](C=C)O)O |
Canonical SMILES |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O |
Origin of Product |
United States |
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